Hydroxy celecoxib

Descripción

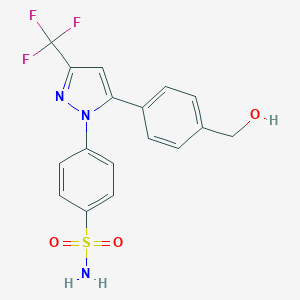

Structure

3D Structure

Propiedades

IUPAC Name |

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRSYPPLGADZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432707 | |

| Record name | 4'-Hydroxycelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170571-00-3 | |

| Record name | 4'-Hydroxycelecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxycelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYCELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxycelecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Primary Metabolic Pathway of Celecoxib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolic pathway of the nonsteroidal anti-inflammatory drug (NSAID), celecoxib (B62257). The document details the enzymatic processes involved in its biotransformation, presents quantitative data on its metabolites, outlines typical experimental protocols for its metabolic analysis, and includes visualizations of the metabolic cascade.

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the management of pain and inflammation. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. A thorough understanding of its biotransformation is therefore critical for drug development professionals and researchers in the fields of pharmacology and toxicology. Celecoxib undergoes extensive hepatic metabolism, with less than 3% of the drug being excreted unchanged.[1][2][3][4] The primary metabolic route involves a multi-step enzymatic conversion into inactive metabolites.[1][2][3]

The Primary Metabolic Pathway of Celecoxib

The biotransformation of celecoxib is a sequential process initiated by oxidation, followed by further oxidation and finally, conjugation. The key enzymes and resulting metabolites are detailed below.

Step 1: Hydroxylation of the Methyl Group

The initial and rate-limiting step in celecoxib metabolism is the hydroxylation of the tolyl methyl group to form hydroxycelecoxib.[1][5][6] This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP2C9 .[1][5][6][7] The cytochrome P450 isoform CYP3A4 also contributes to this hydroxylation, but to a lesser extent, accounting for less than 25% of the metabolic activity.[1][3][4]

Step 2: Oxidation to Carboxylic Acid

The intermediate metabolite, hydroxycelecoxib, is further oxidized to form carboxycelecoxib. This step is carried out by cytosolic alcohol dehydrogenases (ADH), specifically ADH1 and ADH2 .[1][3] Carboxycelecoxib is the major metabolite of celecoxib found in circulation.[2][5][6]

Step 3: Glucuronide Conjugation

The final step in the primary metabolic pathway is the conjugation of the carboxylic acid group of carboxycelecoxib with glucuronic acid, forming carboxycelecoxib 1-O-glucuronide.[1][3][5][6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .[3] The resulting glucuronide conjugate is more water-soluble, facilitating its excretion.

It is important to note that none of the metabolites of celecoxib—hydroxycelecoxib, carboxycelecoxib, or its glucuronide conjugate—are pharmacologically active as COX-1 or COX-2 inhibitors.[1][2][3]

Quantitative Data on Celecoxib Metabolism

The following tables summarize the quantitative data on the excretion and metabolism of celecoxib, based on a study conducted in healthy male volunteers who received a single oral 300 mg dose of [14C]celecoxib.[5][6]

Table 1: Excretion of [14C]Celecoxib and its Metabolites

| Route of Excretion | Percentage of Administered Dose |

| Urine | 27.1% (± 2.2%) |

| Feces | 57.6% (± 7.3%) |

| Total Recovery | 84.8% (± 4.9%) |

Table 2: Distribution of Celecoxib and its Major Metabolite in Excreta

| Analyte | Matrix | Percentage of Administered Dose |

| Unchanged Celecoxib | Urine and Feces | 2.56% |

| Carboxycelecoxib | Feces | 54.4% (± 6.8%) |

| Carboxycelecoxib | Urine | 18.8% (± 2.1%) |

| Carboxycelecoxib 1-O-glucuronide | Urine | 1.48% (± 0.15%) |

Experimental Protocols

The elucidation of the metabolic pathway of celecoxib has been achieved through a combination of in vitro and in vivo studies. Below are generalized methodologies for key experiments.

4.1. In Vitro Metabolism of Celecoxib using Human Liver Microsomes

This protocol is designed to identify the primary enzymes responsible for the initial oxidative metabolism of celecoxib.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Celecoxib

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4)

-

Selective chemical inhibitors (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for HPLC analysis

-

-

Procedure:

-

Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), celecoxib at various concentrations (e.g., 1-100 µM), and potassium phosphate buffer.

-

For enzyme inhibition studies, pre-incubate the microsomes with selective inhibitors before adding celecoxib.

-

Pre-warm the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of hydroxycelecoxib using a validated HPLC method.

-

To confirm the role of specific CYP isoforms, repeat the incubation using recombinant human CYP enzymes instead of HLM.

-

4.2. Analysis of Celecoxib and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of celecoxib and its metabolites in biological matrices.

-

Instrumentation:

-

HPLC system with a UV or mass spectrometric detector

-

Reversed-phase C18 column

-

-

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water (e.g., 50:50 v/v), with potential pH adjustment using a buffer like potassium dihydrogen phosphate.[8]

-

-

Sample Preparation:

-

For plasma samples, perform a liquid-liquid extraction. To 0.5 mL of plasma, add an internal standard, a buffer (e.g., phosphate buffer, pH 5), and an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).[8]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject a portion into the HPLC system.

-

-

Detection:

Visualizations

Diagram 1: Primary Metabolic Pathway of Celecoxib

Primary metabolic pathway of celecoxib.

Diagram 2: Experimental Workflow for In Vitro Metabolism Assay

Workflow for in vitro celecoxib metabolism.

References

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]

The Central Role of Cytochrome P450 2C9 in the Bioactivation of Celecoxib to Hydroxy Celecoxib

A Technical Guide for Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway for celecoxib involves its conversion to inactive metabolites, a process initiated by the hydroxylation of its methyl group to form hydroxy celecoxib.[3][4] This critical bioactivation step is predominantly catalyzed by the cytochrome P450 enzyme, CYP2C9.[3][5] Understanding the kinetics, influencing factors, and experimental determination of CYP2C9's role is paramount for researchers, scientists, and drug development professionals in predicting drug-drug interactions, understanding interindividual variability in response, and ensuring patient safety. This technical guide provides an in-depth examination of the pivotal role of CYP2C9 in this compound formation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantitative Analysis of Enzyme Kinetics

The enzymatic conversion of celecoxib to this compound is a quantifiable process governed by Michaelis-Menten kinetics. In vitro studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes have been instrumental in elucidating the kinetic parameters of this reaction. The data consistently demonstrates that CYP2C9 is the primary enzyme responsible for this metabolic step, exhibiting a significantly higher affinity (lower K_m) and catalytic efficiency (V_max) compared to other CYP isoforms, such as CYP3A4.[6]

Table 1: Kinetic Parameters for this compound Formation

| Enzyme Source | Enzyme | K_m (μM) | V_max | Units |

| Human Liver Microsomes (n=4 livers) | Pooled CYPs | 3.8 ± 0.95 | 0.70 ± 0.45 | nmol/min/mg protein |

| cDNA-expressed Recombinant CYP | CYP2C9 | 5.9 | 21.7 | pmol/min/pmol CYP |

| cDNA-expressed Recombinant CYP | CYP3A4 | 18.2 | 1.42 | pmol/min/pmol CYP |

Data compiled from Tang, C. et al. (2000).[6]

The genetic polymorphism of the CYP2C9 gene further underscores its importance in celecoxib metabolism. Allelic variants, such as CYP2C92 and CYP2C93, result in decreased enzyme activity, leading to a reduced rate of this compound formation.[7][8][9] This diminished metabolic capacity can significantly alter the pharmacokinetic profile of celecoxib in individuals carrying these variants.[3][10]

Table 2: Impact of CYP2C9 Genotype on Celecoxib Metabolism (in vitro)

| System | CYP2C9 Genotype | Metric | % Decrease Compared to Wild-Type (1/1) |

| cDNA-expressed Recombinant CYP | CYP2C92 | V_max/K_m | 34% |

| cDNA-expressed Recombinant CYP | CYP2C93 | V_max/K_m | 90% |

| Human Liver Microsomes | CYP2C91/2 | V_max/K_m | 47% |

| Human Liver Microsomes | CYP2C91/3 | V_max/K_m | 59% |

| Human Liver Microsomes | CYP2C93/3 | This compound Formation | Up to 5.3-fold reduction |

Data compiled from Tang, C. et al. (2001) and Sandberg, M. et al. (2002).[8][9]

Metabolic Pathway and Logic Diagrams

The metabolic cascade of celecoxib is a multi-step process initiated by CYP2C9. The logical flow from drug administration to excretion, and the impact of genetic variability, can be visualized to better comprehend the process.

Experimental Protocols

The determination of CYP2C9's role in this compound formation relies on a series of well-established in vitro experimental protocols.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)

This protocol determines the rate of this compound formation in a pooled human liver enzyme system, which represents an average metabolic capacity.

1. Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Celecoxib

-

This compound analytical standard

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Quenching solution (e.g., cold acetonitrile)

2. Procedure:

-

Preparation: Thaw HLMs on ice. Prepare a reaction mixture containing potassium phosphate buffer and HLMs (e.g., final concentration of 0.25 mg/mL protein).

-

Substrate Addition: Add celecoxib dissolved in a suitable solvent (e.g., methanol) to the reaction mixture to achieve a range of final concentrations (e.g., 0.5 to 50 µM) to determine kinetic parameters. The final solvent concentration should be low (e.g., <1%) to avoid enzyme inhibition.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a volume of cold quenching solution.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis of this compound formation.

Protocol 2: Metabolism Assay with cDNA-Expressed Recombinant CYP Enzymes

This assay isolates the activity of a single CYP isoform to determine its specific contribution to celecoxib metabolism.

1. Materials:

-

Recombinant human CYP2C9, CYP3A4, and other relevant CYP isoforms (e.g., expressed in baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

All materials listed in Protocol 1

2. Procedure:

-

Enzyme Preparation: Reconstitute the recombinant CYP enzyme, P450 reductase, and liposomes according to the manufacturer's instructions.

-

Incubation Setup: The procedure is analogous to Protocol 1, with the key difference being the use of the specific recombinant CYP enzyme system instead of HLMs.

-

Reaction Conditions: The final incubation mixture will contain the specific CYP isoform (e.g., 5-10 pmol), buffer, celecoxib, and the NADPH regenerating system.

-

Analysis: The subsequent steps of incubation, termination, processing, and HPLC analysis are the same as described in Protocol 1. This allows for the direct comparison of the metabolic activity of different CYP isoforms.[6]

Protocol 3: Chemical and Antibody Inhibition Assays

These assays confirm the role of specific CYPs by measuring the reduction in metabolite formation in the presence of a known selective inhibitor.

1. Materials:

-

All materials from Protocol 1

-

Selective chemical inhibitor for CYP2C9: Sulfaphenazole (e.g., 10 µM final concentration)[8]

-

Selective chemical inhibitor for CYP3A4: Ketoconazole (e.g., 1 µM final concentration)[6]

-

Anti-CYP2C9 polyclonal antibodies

-

Control IgG (from the same species as the inhibitory antibody)

2. Procedure:

-

Setup: Prepare the HLM incubation mixture as described in Protocol 1.

-

Inhibitor Pre-incubation:

-

Chemical Inhibition: Add the selective chemical inhibitor (sulfaphenazole or ketoconazole) to the HLM mixture. Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C before adding the substrate.

-

Antibody Inhibition: Add the anti-CYP2C9 antibody or control IgG to the HLM mixture. Pre-incubate on ice for a longer duration (e.g., 15-20 minutes) to allow for antibody binding.

-

-

Metabolic Reaction: Add celecoxib (at a concentration near the K_m, e.g., 5 µM) and initiate the reaction with the NADPH regenerating system.

-

Analysis: Following incubation and termination, quantify the amount of this compound formed and compare it to a control incubation without the inhibitor. A significant decrease in metabolite formation in the presence of the CYP2C9 inhibitor (but not others) confirms its primary role.[6]

Protocol 4: HPLC Analysis of this compound

This protocol quantifies the product of the metabolic reaction.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical ratio might be 60:40 (v/v) aqueous buffer to acetonitrile.[3]

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Injection Volume: 20-50 µL.

-

Internal Standard: A suitable compound, such as flutamide (B1673489) or indole, can be used for improved quantitation.[3][7]

3. Procedure:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or reconstitution solvent.

-

Injection: Inject the processed samples from the metabolism assays and the standard solutions into the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the analytical standard. Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Conclusion

The formation of this compound is a critical detoxification step in the metabolism of celecoxib, and in vitro evidence has conclusively established that CYP2C9 is the principal enzyme mediating this reaction. The high affinity and catalytic efficiency of CYP2C9 for celecoxib, combined with the significant impact of its genetic polymorphisms on drug exposure, highlight its central role. For professionals in drug development, a thorough understanding of this metabolic pathway is essential. It informs the design of clinical trials, aids in the prediction of drug-drug interactions with CYP2C9 inhibitors or inducers, and provides a mechanistic basis for personalized medicine approaches based on CYP2C9 genotype. The experimental protocols detailed herein provide a robust framework for investigating the metabolic pathways of new chemical entities and for characterizing the enzymatic basis of drug metabolism.

References

- 1. lnhlifesciences.org [lnhlifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. metfop.edu.in [metfop.edu.in]

- 6. benchchem.com [benchchem.com]

- 7. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]

- 8. A stability-indicating HPLC method to determine Celecoxib in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxy Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy celecoxib (B62257), scientifically known as 4-(5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, is the principal active metabolite of the widely prescribed nonsteroidal anti-inflammatory drug (NSAID), celecoxib.[1][2] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in the management of pain and inflammation.[1] Understanding the chemical and biological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's pharmacology and toxicology. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activities of hydroxy celecoxib, with a focus on its interaction with the PI3K/Akt signaling pathway.

Chemical Structure and Properties

This compound is formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2C9, which catalyzes the hydroxylation of the methyl group on the p-tolyl moiety of celecoxib.[2]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |

| CAS Number | 170571-00-3 | [3] |

| Molecular Formula | C₁₇H₁₄F₃N₃O₃S | [3] |

| Molecular Weight | 397.37 g/mol | [3] |

| Melting Point | 157-158 °C | |

| Solubility | Slightly soluble in DMSO and methanol. |

Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound shows a deprotonated molecular ion [M-H]⁻ at an m/z of 396.[4] Further fragmentation analysis is crucial for structural elucidation and metabolite identification in complex biological matrices.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the condensation of a suitably protected 4-(hydroxymethyl)phenyl derivative with a trifluoromethyl-β-diketone, followed by cyclization with 4-sulfamoylphenylhydrazine. A generalized synthetic scheme is presented below.

Protocol: Synthesis of 4-(5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

Materials:

-

4-(Hydroxymethyl)acetophenone

-

Sodium methoxide

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Heptane

-

Anhydrous sodium sulfate

Procedure:

-

Step 1: Synthesis of 1-(4-(hydroxymethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione.

-

To a solution of 4-(hydroxymethyl)acetophenone in a suitable solvent (e.g., toluene), add sodium methoxide.

-

Slowly add ethyl trifluoroacetate to the mixture and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a weak acid and extract the product with an organic solvent.

-

Purify the intermediate diketone.

-

-

Step 2: Cyclization to form this compound.

-

Dissolve the purified 1-(4-(hydroxymethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using NMR, mass spectrometry, and elemental analysis.

Determination of Aqueous Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol: Equilibrium Solubility Determination

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Calibrated pH meter

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of PBS at a specific pH in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter.

-

Determine the concentration of this compound in the filtered supernatant using a validated HPLC method.

-

Repeat the experiment at different pH values to determine the pH-solubility profile.

Biological Activity: PI3K/Akt Signaling Pathway Activation

Recent studies have indicated that this compound is an activator of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.[8]

Signaling Pathway

The PI3K/Akt pathway is a cascade of intracellular signaling molecules. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits Akt to the cell membrane, where it is phosphorylated and activated by other kinases. Activated Akt then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow for Assessing Akt Activation

The activation of the PI3K/Akt pathway by this compound can be assessed by measuring the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) using Western blotting.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Protocol: Western Blot for Akt Phosphorylation

Materials:

-

Cell line of interest (e.g., HEK293, cancer cell lines)

-

Cell culture medium and supplements

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt, mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

-

Conclusion

This compound, the primary metabolite of celecoxib, possesses a distinct chemical structure and a set of physicochemical properties that influence its biological fate. While considered pharmacologically inactive in the context of COX-2 inhibition, its activity as a PI3K/Akt signaling activator suggests a potential role in cellular processes that warrants further investigation. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, enabling further research into its mechanism of action and potential pharmacological effects. A deeper understanding of this metabolite is essential for a complete picture of celecoxib's in vivo activity and for the development of safer and more effective anti-inflammatory therapies.

References

- 1. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | Advent [adventchembio.com]

- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. latamjpharm.org [latamjpharm.org]

- 6. Celecoxib(169590-42-5) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

Hydroxy Celecoxib: An In-depth Examination of its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation.[1][2] Upon administration, celecoxib undergoes extensive hepatic metabolism, leading to the formation of several metabolites. The primary metabolite, formed through the oxidation of the methyl group, is hydroxy celecoxib.[3][4] This technical guide provides a comprehensive analysis of the pharmacological activity of this compound, addressing its role as a COX inhibitor and exploring other potential biological activities. This document details the metabolic pathway of celecoxib, presents quantitative data on its activity, and provides methodologies for relevant experimental protocols.

Core Conclusion: Is this compound Pharmacologically Active?

Based on available scientific literature and clinical pharmacology reviews, This compound is considered pharmacologically inactive as a cyclooxygenase (COX-1 and COX-2) inhibitor .[3][4] The anti-inflammatory and analgesic effects of celecoxib are attributed to the parent drug's ability to selectively inhibit COX-2.[2] The metabolic conversion of celecoxib to this compound is a key step in the drug's elimination from the body.[4]

While the primary mechanism of celecoxib is COX-2 inhibition, some studies have explored its off-target effects, including interactions with the PI3K/Akt signaling pathway. However, the current body of evidence suggests that these effects are mediated by celecoxib itself, and there is limited to no evidence to suggest that this compound is an activator of the PI3K/Akt signaling pathway.[5][6][7]

Metabolic Pathway of Celecoxib

Celecoxib is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3][8] The primary metabolic transformation is the hydroxylation of the p-methyl group of celecoxib to form this compound. This metabolite is then further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form carboxy celecoxib.[3][8] Carboxy celecoxib can then be conjugated with glucuronic acid to form its 1-O-glucuronide, which is subsequently excreted.[3][8]

Quantitative Data on Pharmacological Activity

To date, specific IC50 values for this compound against COX-1 and COX-2 are not widely reported in the literature, which is consistent with its classification as an inactive metabolite. For comparative purposes, the following table summarizes the reported IC50 values for the parent drug, celecoxib.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | COX-1 | 15 | 375 |

| COX-2 | 0.04 |

Note: IC50 values for celecoxib can vary depending on the specific assay conditions.[9]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

1. Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Test compound (e.g., celecoxib) and suspected active compounds

-

Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection

2. Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

UPLC-MS/MS Method for Quantification of Celecoxib and its Metabolites

This protocol provides a general framework for the sensitive and specific quantification of celecoxib and this compound in biological matrices.

1. Sample Preparation (Protein Precipitation):

-

To a small aliquot of the biological sample (e.g., plasma, blood), add an internal standard.

-

Add a protein precipitating agent (e.g., methanol (B129727) or acetonitrile).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

2. UPLC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate).

-

Ionization: Electrospray Ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Celecoxib and the PI3K/Akt Signaling Pathway

While this compound is not known to be active in this pathway, the parent drug, celecoxib, has been shown to interact with the PI3K/Akt signaling pathway in a COX-2-independent manner.[5][7] This pathway is crucial for cell survival, proliferation, and apoptosis. In some cancer cell lines, celecoxib has been observed to inhibit the phosphorylation of Akt, a key protein in this pathway, leading to the induction of apoptosis.[7][11] This suggests that some of the anti-cancer effects of celecoxib may be mediated through this pathway.[8]

Conclusion

References

- 1. scientificliterature.org [scientificliterature.org]

- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib activates PI-3K/Akt and mitochondrial redox signaling to enhance heme oxygenase-1-mediated anti-inflammatory activity in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

In Vitro Synthesis of Hydroxy Celecoxib Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro synthesis of hydroxy celecoxib (B62257), the primary metabolite of the selective COX-2 inhibitor, celecoxib. The synthesis of a pure analytical standard of this metabolite is crucial for a variety of research applications, including pharmacokinetic studies, drug metabolism assays, and as a reference in the development of new analytical methods. This document outlines both enzymatic and chemical approaches to the synthesis, presents relevant quantitative data, and provides detailed experimental protocols.

Introduction to Celecoxib Metabolism

Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] The principal metabolic pathway involves the oxidation of the tolyl-methyl group to form hydroxy celecoxib.[2] This primary metabolite is subsequently oxidized by cytosolic alcohol dehydrogenases to carboxy celecoxib, which is the major metabolite found in circulation.[1] For the purpose of producing a this compound standard, the initial hydroxylation step is the key focus.

Enzymatic Synthesis of this compound

The in vitro enzymatic synthesis of this compound mimics the metabolic pathway in the liver, utilizing cytochrome P450 enzymes to catalyze the hydroxylation of celecoxib. This method offers high specificity and produces the biologically relevant enantiomer.

Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes

This protocol describes the synthesis of this compound from celecoxib using human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CYP2C9.

Materials:

-

Celecoxib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Incubator/shaking water bath at 37°C

-

Centrifuge

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add celecoxib (dissolved in a minimal amount of a suitable solvent like methanol (B129727) or DMSO) to the pre-incubated mixture to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle shaking. The optimal incubation time should be determined experimentally to maximize the yield of this compound while minimizing its further oxidation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound.

-

Purification: The this compound can be purified from the supernatant using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as LC-MS/MS and NMR.

Quantitative Data: Enzymatic Synthesis

The rate of this compound formation is dependent on the specific activity of the enzyme source and the reaction conditions. The following table summarizes kinetic parameters for celecoxib hydroxylation by different CYP2C9 variants.

| Enzyme Source | Celecoxib Concentration (µM) | Rate of this compound Formation (pmol/min/mg protein or nmol P450) |

| Human Liver Microsomes (CYP2C91/1) | 1 | ~15 |

| Human Liver Microsomes (CYP2C91/1) | 20 | ~100 |

| Human Liver Microsomes (CYP2C91/3) | 1 | ~7 |

| Human Liver Microsomes (CYP2C91/3) | 20 | ~55 |

| Recombinant CYP2C9.1 (yeast microsomes) | - | Vmax: ~0.8 nmol/min/nmol P450, Km: ~4 µM |

| Recombinant CYP2C9.3 (yeast microsomes) | - | Vmax: ~0.4 nmol/min/nmol P450, Km: ~8 µM |

Data compiled from studies on celecoxib metabolism.[3]

Chemical Synthesis of this compound

While enzymatic synthesis provides the biologically relevant metabolite, chemical synthesis can be a more scalable and cost-effective method for producing larger quantities of the this compound standard. A plausible synthetic route would involve the use of a starting material that already contains the protected hydroxymethyl group on the phenyl ring.

Proposed Chemical Synthesis Pathway

A potential pathway for the chemical synthesis of this compound is outlined below. This is a hypothetical pathway based on known methods for synthesizing celecoxib and its analogs.

-

Protection of the Hydroxymethyl Group: Start with 4-(hydroxymethyl)acetophenone. The hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or benzyl) to prevent it from reacting in subsequent steps.

-

Claisen Condensation: The protected 4-(hydroxymethyl)acetophenone undergoes a Claisen condensation with an ethyl trifluoroacetate (B77799) in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding β-diketone.

-

Cyclization: The resulting β-diketone is then reacted with 4-sulfamoylphenylhydrazine in an acidic medium (e.g., ethanol (B145695) with a catalytic amount of HCl) to form the pyrazole (B372694) ring.

-

Deprotection: The protecting group on the hydroxymethyl group is removed under appropriate conditions (e.g., using a fluoride (B91410) source for TBDMS or hydrogenation for benzyl) to yield this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Visualization of Pathways and Workflows

Celecoxib Metabolic Pathway

References

- 1. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Hydroxy Celecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant milestone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the discovery, synthesis, and initial characterization of its primary metabolite, hydroxy celecoxib. Understanding the properties and formation of this metabolite is crucial for a comprehensive assessment of celecoxib's pharmacokinetics and overall drug profile. Although pharmacologically inactive, the study of this compound provides a critical framework for comprehending the metabolic pathways of celecoxib and the impact of genetic polymorphisms on its clearance.

Discovery and Metabolic Pathway

Following the oral administration of celecoxib, it undergoes extensive metabolism primarily in the liver.[1][2] The discovery of this compound was a direct result of in vitro and in vivo metabolic studies aimed at elucidating the biotransformation of the parent drug. The principal metabolic pathway is the oxidation of the methyl group on the p-tolyl moiety of celecoxib to a hydroxymethyl group, yielding this compound.[3][4]

This hydroxylation reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP2C9.[3][5] While CYP3A4 plays a minor role, the metabolic clearance of celecoxib is largely dependent on CYP2C9 activity.[3][5] This dependency has significant pharmacogenetic implications, as individuals with genetic variants of CYP2C9 that result in decreased enzyme activity may exhibit altered celecoxib pharmacokinetics.[5]

This compound is an intermediate metabolite and is further oxidized by cytosolic alcohol dehydrogenases to form carboxycelecoxib, which is the major metabolite found in plasma and excreta.[1] Neither this compound nor carboxycelecoxib possess significant inhibitory activity against COX-1 or COX-2 enzymes.[3]

Physicochemical and Pharmacological Data

A comparative summary of the key physicochemical and pharmacological properties of celecoxib and this compound is presented below. The data underscores the transformation from a lipophilic, active drug to a more polar, inactive metabolite.

| Property | Celecoxib | This compound |

| IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[6] |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S[2] | C₁₇H₁₄F₃N₃O₃S[6] |

| Molecular Weight | 381.37 g/mol [2] | 397.37 g/mol [6] |

| pKa | ~11.1 (sulfonamide)[2] | 9.67 (Predicted)[7] |

| logP | 3.53[2] | 2.2 (Computed)[6] |

| Water Solubility | Practically insoluble[8] | Slightly soluble in DMSO and Methanol[9] |

| COX-1 IC₅₀ | 22.9 µM[10] | Inactive[3] |

| COX-2 IC₅₀ | 0.05 µM[10] | Inactive[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound for research and analytical purposes can be achieved through a multi-step process starting from celecoxib. A common approach involves the selective oxidation of the methyl group of celecoxib.

Materials:

-

Celecoxib

-

Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Solvents (e.g., acetone, dichloromethane, water)

-

Acids and bases for pH adjustment and workup

-

Purification media (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Protection of the Sulfonamide Group (Optional): To prevent unwanted side reactions, the sulfonamide group of celecoxib can be protected using a suitable protecting group.

-

Oxidation: Celecoxib (or its protected form) is dissolved in an appropriate solvent and treated with a controlled amount of an oxidizing agent. The reaction is typically carried out at a specific temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the conversion to this compound.

-

Quenching and Workup: Once the reaction is complete, the excess oxidizing agent is quenched. The reaction mixture is then subjected to an aqueous workup to remove inorganic byproducts. This may involve extractions with an organic solvent.

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions.

-

Purification: The crude this compound is purified using column chromatography on silica gel or by recrystallization to obtain the pure compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolism of Celecoxib

This protocol outlines a general procedure to study the formation of this compound from celecoxib using human liver microsomes.

Materials:

-

Celecoxib

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for analytical quantification

Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, celecoxib (at various concentrations), and phosphate buffer.

-

Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow for temperature equilibration.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a specified time period.

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, typically cold acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and metabolite, is collected for analysis.

-

LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the amount of this compound formed.

Analytical Characterization by HPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of celecoxib and this compound in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Injection Volume: A small volume, typically 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI) can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both celecoxib and this compound are monitored.

-

Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows are optimized to achieve maximum signal intensity.

Signaling Pathways and Pharmacological Inactivity

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators. By blocking this pathway, celecoxib reduces pain and inflammation.

In contrast, its metabolite, this compound, is considered pharmacologically inactive.[3] In vitro studies have demonstrated that it does not significantly inhibit either COX-1 or COX-2 at therapeutically relevant concentrations.[3] Therefore, this compound is not expected to directly modulate the prostaglandin (B15479496) synthesis pathway or other signaling cascades that are targets of the parent drug. One study has suggested that this compound may act as a PI3K/Akt signaling activator, but this is not its primary and well-established role in the context of celecoxib's overall pharmacology.[11]

Conclusion

The discovery and characterization of this compound have been instrumental in defining the metabolic profile of celecoxib. As the primary product of CYP2C9-mediated metabolism, its formation is a key determinant of the parent drug's clearance and is subject to inter-individual variability due to genetic factors. While pharmacologically inactive, a thorough understanding of its synthesis, analytical quantification, and physicochemical properties is essential for researchers and drug development professionals. This knowledge aids in the design of comprehensive pharmacokinetic studies, the interpretation of clinical data, and the development of future drug candidates with optimized metabolic profiles.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-Hydroxycelecoxib | C17H14F3N3O3S | CID 9908776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HYDROXYMETHYL CELECOXIB | 170571-00-3 [chemicalbook.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Pharmacokinetics of Hydroxy Celecoxib in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in preclinical species, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the tolyl methyl group, resulting in the formation of hydroxy celecoxib (also known as HMC or M3). This active metabolite is subsequently oxidized to a carboxylic acid metabolite.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive assessment of the parent drug's disposition, potential drug-drug interactions, and for the interpretation of toxicological studies. This technical guide provides a detailed overview of the pharmacokinetics of this compound in preclinical models, focusing on available quantitative data, experimental methodologies, and relevant metabolic pathways.

While extensive data exists for celecoxib, it is important to note that publicly available literature does not currently contain pharmacokinetic data from studies where this compound has been directly administered to preclinical models. Therefore, this guide focuses on the pharmacokinetic profile of this compound as a primary metabolite following the administration of celecoxib.

Metabolic Pathway of Celecoxib

The biotransformation of celecoxib to its metabolites is a critical determinant of its pharmacokinetic profile. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The metabolic cascade begins with the oxidation of the methyl group on the celecoxib molecule to form this compound.[1] This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[3] Subsequently, this compound is further oxidized by cytosolic alcohol dehydrogenases to form carboxy celecoxib.[3] This carboxylic acid metabolite can then undergo glucuronidation before excretion.[1] Feces and urine are the main routes of elimination for these metabolites.[1] It is noteworthy that the primary metabolites of celecoxib, including this compound, are pharmacologically inactive as COX inhibitors.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound as a metabolite following oral administration of celecoxib to Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound (M3) in Rat Blood Following Oral Administration of Celecoxib (20 mg/kg) [4]

| Parameter | Value (Mean) | Units |

| Cmax (Maximum Concentration) | 7.55 | µM |

| Tmax (Time to Maximum Concentration) | 13.3 | h |

| AUC(0-∞) (Area Under the Curve) | 215.41 | h*µM |

Data obtained from a study in Sprague-Dawley rats.[4]

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the interpretation and replication of pharmacokinetic studies. Below are detailed protocols for key experiments related to the preclinical evaluation of celecoxib and its metabolites.

Animal Models and Dosing

-

Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of celecoxib.[4]

-

Administration Route: Oral gavage is a standard method for the administration of celecoxib in preclinical studies.[4]

-

Procedure for Oral Gavage in Rats:

-

Animals should be fasted overnight prior to dosing, with water provided ad libitum.

-

The appropriate gavage needle size should be selected based on the animal's weight.

-

The animal is restrained, and the gavage needle is gently inserted into the esophagus. The substance is then slowly administered directly into the stomach.

-

The volume administered should not exceed recommended limits (typically 10-20 mL/kg for rats).

-

-

Blood Sampling

-

Methodology in Rats: Serial blood samples can be collected via a catheter inserted into the jugular vein.

-

Methodology in Mice: Due to smaller blood volumes, several microsampling techniques are employed:

-

Tail Vein Sampling: Allows for the collection of small, serial blood samples (20-30 µL) without anesthesia.

-

Saphenous Vein Sampling: Another viable method for serial blood collection.

-

Retro-orbital and Submandibular Sampling: These methods are also used but may be more stressful to the animal and are often used for terminal bleeds.[4]

-

Bioanalytical Method: UPLC-MS/MS

A sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is crucial for the simultaneous quantification of celecoxib and its metabolites in biological matrices.[4]

-

Sample Preparation: A common method involves salting-out liquid-liquid extraction from blood or plasma samples.[4]

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

-

Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects. For the quantification of this compound (M3), the linear response range in rat blood has been established from 0.3 to 20,000 nM.[4]

Discussion and Conclusion

The pharmacokinetic profile of this compound in preclinical models is intrinsically linked to the metabolism of the parent drug, celecoxib. Following oral administration of celecoxib in rats, this compound is the most abundant metabolite observed in the blood.[4] Its formation is a key step in the clearance of celecoxib. The available data indicates that after a 20 mg/kg oral dose of celecoxib in rats, this compound reaches its maximum concentration in the blood at approximately 13.3 hours.[4]

The lack of pharmacokinetic data from direct administration of this compound to preclinical models represents a significant knowledge gap. Such studies would be invaluable for fully characterizing its absorption, distribution, metabolism, and excretion (ADME) properties, including its absolute bioavailability and clearance rates.

References

- 1. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

The Intermediary Role of Hydroxy Celecoxib in the Drug Profile of Celecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive hepatic metabolism, with hydroxy celecoxib emerging as its primary, yet transient, metabolite. This technical guide provides an in-depth analysis of this compound's role in the overall drug profile of celecoxib. Through a comprehensive review of existing literature, this document details the metabolic pathways, pharmacokinetic parameters, and the established pharmacological inactivity of this compound as a COX inhibitor. Furthermore, it delves into the experimental protocols for its quantification and explores its relationship with key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and logical and experimental workflows are visualized through detailed diagrams.

Introduction

Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of COX-2.[1] The clinical efficacy and safety profile of celecoxib are intrinsically linked to its pharmacokinetic properties, which are largely governed by its metabolic fate. The primary metabolic transformation of celecoxib is its oxidation to this compound. Understanding the characteristics of this primary metabolite is crucial for a comprehensive assessment of celecoxib's disposition, potential for drug-drug interactions, and inter-individual variability in patient response. This guide aims to consolidate the current scientific understanding of this compound's contribution to the overall drug profile of its parent compound.

Metabolism of Celecoxib to this compound

The biotransformation of celecoxib predominantly occurs in the liver. The initial and rate-limiting step in its metabolism is the hydroxylation of the methyl group on the pyrazole (B372694) ring, leading to the formation of this compound.[2][3]

This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9 , with a minor contribution from CYP3A4 .[2][4] Subsequently, this compound is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form carboxycelecoxib, which is the major circulating metabolite.[2] Carboxycelecoxib can then be conjugated with glucuronic acid to facilitate its excretion.[3]

Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of celecoxib. Individuals who are poor metabolizers of CYP2C9 substrates, such as those carrying the CYP2C9*3 allele, exhibit increased plasma concentrations of celecoxib due to a reduced rate of formation of this compound.[2] This variability can have clinical implications, potentially leading to an increased risk of adverse effects in these individuals.[2]

Figure 1: Metabolic Pathway of Celecoxib.

Pharmacokinetics of Celecoxib and its Metabolites

Following oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 3 hours.[3] It is extensively metabolized, with less than 3% of the parent drug being excreted unchanged.[2][3] The elimination half-life of celecoxib is approximately 11 hours.[5]

While specific pharmacokinetic parameters for this compound, such as its Cmax, Tmax, and half-life, are not extensively reported independently of the parent compound, its formation is a critical step in the clearance of celecoxib. The subsequent rapid conversion to carboxycelecoxib suggests a short half-life for this compound, positioning it as a transient intermediate in the metabolic cascade.[6]

Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [3] |

| Plasma Protein Binding | ~97% | [1] |

| Apparent Volume of Distribution (Vss/F) | ~400 L | [1] |

| Elimination Half-Life (t½) | ~11 hours | [5] |

| Apparent Plasma Clearance (CL/F) | ~500 mL/min | [7] |

Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral Radiolabeled Dose

| Excretion Route | Compound | Percentage of Administered Dose | Reference |

| Feces | Unchanged Celecoxib | 2.56% | [6] |

| Carboxylic Acid Metabolite | 54.4% | [6] | |

| Urine | Unchanged Celecoxib | <3% | [2][3] |

| Carboxylic Acid Metabolite | 18.8% | [6] | |

| Acyl Glucuronide of Carboxylic Acid Metabolite | 1.48% | [6] | |

| Total Recovery | ~84.8% | [6] |

Pharmacological Activity of this compound

A crucial aspect of this compound's role in the overall drug profile of celecoxib is its pharmacological activity. Multiple in vitro studies have consistently demonstrated that this compound and the subsequent metabolite, carboxycelecoxib, are inactive as COX-1 or COX-2 inhibitors.[1][2][3] This lack of activity indicates that the therapeutic effects of celecoxib are attributable to the parent compound and not its primary metabolites.

While direct and quantitative data on the binding affinity and IC50 values of this compound for COX-1 and COX-2 are not extensively available in the literature, the consensus in the scientific community, based on available in vitro models, is that it does not contribute to the anti-inflammatory and analgesic properties of celecoxib.[1]

Table 3: Comparative Inhibitory Activity of Celecoxib

| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [8][9] |

| This compound | Data Not Available (Considered Inactive) | Data Not Available (Considered Inactive) | N/A | [1][2][3] |

Role in Signaling Pathways: The Case of PI3K/Akt

Some studies have explored the effects of celecoxib on various signaling pathways independent of its COX-2 inhibitory action, particularly in the context of cancer research. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Research has indicated that celecoxib, or its analogues, can inhibit the phosphorylation of Akt, thereby disrupting this pathway and potentially contributing to its anti-cancer properties.[10][11] However, these effects are often observed at concentrations significantly higher than those achieved during therapeutic use.[2]

Importantly, there is a lack of direct evidence to suggest that this compound plays any significant role in modulating the PI3K/Akt signaling pathway. The observed effects are attributed to the parent drug, celecoxib, or its synthetic analogues, and not its primary, inactive metabolite.

Figure 2: Celecoxib's Interaction with the PI3K/Akt Signaling Pathway.

Experimental Protocols for Quantification

The accurate quantification of celecoxib and its metabolites in biological matrices is fundamental for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most prevalent analytical techniques employed for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting celecoxib and its metabolites from plasma involves solid-phase extraction.

-

Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Loading: Load the plasma sample (e.g., 0.25 mL) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute celecoxib and its metabolites with a stronger organic solvent (e.g., acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

-

Figure 3: Experimental Workflow for Quantification.

Conclusion

This compound's role in the overall drug profile of celecoxib is primarily that of a pharmacologically inactive, intermediate metabolite. Its formation, predominantly mediated by CYP2C9, is a critical determinant of celecoxib's clearance and is subject to genetic variability. While essential for the elimination of the parent drug, this compound does not contribute to the therapeutic COX-2 inhibitory effects of celecoxib. Furthermore, there is no substantial evidence to support its involvement in off-target signaling pathways at therapeutic concentrations. A thorough understanding of the metabolic conversion of celecoxib to this compound is paramount for optimizing therapeutic strategies, predicting drug-drug interactions, and personalizing treatment based on patient-specific factors such as CYP2C9 genotype. Future research could focus on obtaining more precise pharmacokinetic data for this compound to further refine pharmacokinetic models of celecoxib.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scientificliterature.org [scientificliterature.org]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of CYP2C9 Genetic Polymorphisms on Hydroxy Celecoxib Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is primarily metabolized in the liver to its main metabolite, hydroxy celecoxib. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased or deficient enzyme activity. Consequently, individuals carrying these genetic variants exhibit altered celecoxib pharmacokinetics, leading to increased plasma concentrations of the parent drug and potentially affecting the levels of its metabolites, including this compound. This altered metabolism can have significant clinical implications, including an increased risk of adverse drug reactions.

This technical guide provides an in-depth overview of the impact of CYP2C9 genetic polymorphisms on this compound levels. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and experimental workflows to support further research and drug development in this area.

Data Presentation: The Impact of CYP2C9 Polymorphisms on Celecoxib Pharmacokinetics

The following tables summarize the quantitative effects of various CYP2C9 genotypes on the pharmacokinetic parameters of celecoxib. These alterations in the parent drug's metabolism directly influence the formation and subsequent levels of this compound.

| Genotype | Number of Subjects (n) | Drug/Dose | AUC (Area Under the Curve) Change vs. 1/1 | Cmax (Maximum Concentration) Change vs. 1/1 | CL/F (Apparent Oral Clearance) Change vs. 1/1 | t1/2 (Half-life) Change vs. 1/1 | Reference(s) |

| CYP2C91/2 | - | Celecoxib | Minimal impact | - | Minimal impact | - | [1] |

| CYP2C92/2 | - | Celecoxib | No statistical difference | - | - | - | [1] |

| CYP2C91/3 | 24 (IM group) | 200 mg Celecoxib | 1.63-fold increase (P < 0.001) | - | 39.6% decrease (P < 0.001) | - | [2] |

| 2 | 200 mg Celecoxib | > 2-fold higher | - | - | - | [3] | |

| - | Celecoxib | 90.6% increase | 45.8% increase | 51.1% decrease | 21.8% increase | ||

| CYP2C9*3/*3 | 2 (PM group) | 200 mg Celecoxib | Markedly higher | - | Lower | Prolonged | [2][4] |